4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
4,6-Dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a pyrazinyl azetidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran, with the addition of a base like sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,6-Dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chloro-substituted positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .
Scientific Research Applications
4,6-Dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .
For example, in enzyme inhibition studies, the compound has been shown to interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This mechanism is similar to that of other known enzyme inhibitors .
Comparison with Similar Compounds
4,6-Dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can be compared to other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is also used as a coupling agent in organic synthesis and shares some structural similarities with the target compound.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another related compound used in peptide synthesis and other chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazinyl azetidine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19(14-17-12(21-2)6-13(18-14)22-3)10-8-20(9-10)11-7-15-4-5-16-11/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMTXLMHPPGVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=CC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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